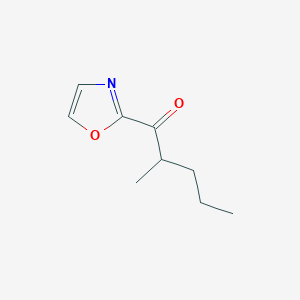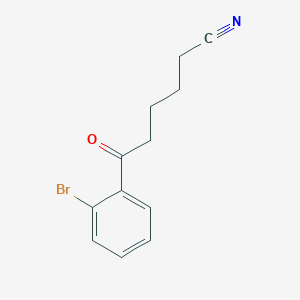
3,3-Dimethyl-1,2-butanediol
Übersicht
Beschreibung
3,3-Dimethyl-1,2-butanediol is a chemical compound with the formula C6H14O2 . It is also known as 3,3-dimethylbutane-1,2-diol . The compound is synthesized from the reaction between acetone and formaldehyde, which produces a dioxolane ring .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-1,2-butanediol involves the reaction between acetone and formaldehyde . This reaction produces a dioxolane ring .
Molecular Structure Analysis
The molecular formula of 3,3-Dimethyl-1,2-butanediol is C6H14O2 . Its molecular weight is 118.174 Da .
Physical And Chemical Properties Analysis
3,3-Dimethyl-1,2-butanediol has a molar mass of 118.176 . The compound exhibits various properties such as boiling temperature, critical temperature, and critical pressure .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
“3,3-Dimethyl-1,2-butanediol” is a chemical compound with the formula C6H14O2 . It has a molecular weight of 118.1742 . This compound is also known by other names such as “1,2-Butanediol, 3,3-dimethyl-” and "3,3-dimethylbutane-1,2-diol" .
Preparation of Uranyl Complexes
“3,3-Dimethyl-1,2-butanediol” can be used as a ligand to prepare uranyl complexes by reacting with uranyl nitrate and acetate hydrates .
Preparation of Pinacolone and 2,3-Dimethyl-1,3-Butadiene
This compound can be used to prepare pinacolone and 2,3-dimethyl-1,3-butadiene through a typical pinacol rearrangement reaction .
Microbial Carbon and Energy Storage
Certain microbes employ “3,3-Dimethyl-1,2-butanediol” to store carbon and energy in a stationary process .
Safety and Hazards
3,3-Dimethyl-1,2-butanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3,3-dimethylbutane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAOWGRHCPODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974969 | |
| Record name | 3,3-Dimethylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Hygroscopic; mp = 37-39 deg C; [Alfa Aesar MSDS] | |
| Record name | 3,3-Dimethylbutane-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11507 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,3-Dimethyl-1,2-butanediol | |
CAS RN |
59562-82-2 | |
| Record name | 3,3-Dimethyl-1,2-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59562-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylbutane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059562822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3,3-Dimethyl-1,2-butanediol in the context of polymer chemistry?
A: 3,3-Dimethyl-1,2-butanediol plays a crucial role as a chiral auxiliary in the stereoelective polymerization of various monomers. Research demonstrates its effectiveness in initiating the polymerization of propylene oxide [] and thiiranes [, , ] when combined with diethylzinc. This leads to the preferential incorporation of one enantiomer over the other, resulting in optically active polymers.
Q2: How does the structure of 3,3-Dimethyl-1,2-butanediol contribute to its stereoelective capabilities?
A: The presence of two chiral centers in 3,3-Dimethyl-1,2-butanediol allows for the formation of diastereomeric complexes with organometallic initiators like diethylzinc [, ]. These diastereomeric complexes exhibit different reactivities towards monomer enantiomers, leading to the preferential polymerization of one enantiomer and resulting in optically active polymers.
Q3: Beyond polymer chemistry, what other biological activities have been associated with 3,3-Dimethyl-1,2-butanediol?
A: Interestingly, 3,3-Dimethyl-1,2-butanediol has been shown to induce melanogenesis, the process of melanin production, in both mouse melanoma cells and normal human epidermal melanocytes []. This effect was also observed in guinea pig skin, suggesting its potential as a cosmeceutical tanning agent.
Q4: How does the activity of 3,3-Dimethyl-1,2-butanediol compare to other similar diols in terms of melanogenesis induction?
A: Research indicates that the potency of 3,3-Dimethyl-1,2-butanediol for melanogenesis induction falls within a range observed for various aliphatic and alicyclic diols []. While it demonstrates significant activity, its potency is reported to be lower than 5-norbornene-2,2-dimethanol and higher than cis-1,2-cyclopentanediol and 2,3-dimethyl-2,3-butanediol.
Q5: What analytical techniques are commonly employed to characterize the polymers produced using 3,3-Dimethyl-1,2-butanediol as a chiral initiator?
A: ¹³C NMR spectroscopy is a key technique used to analyze the structure of polymers synthesized using 3,3-Dimethyl-1,2-butanediol as a chiral initiator [, ]. This technique helps determine tacticity, identify different end groups incorporated from the initiator, and quantify the presence of irregular structures like head-to-head and tail-to-tail arrangements within the polymer chain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















